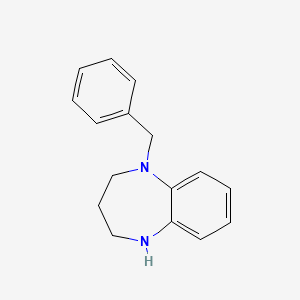

1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Description

Properties

IUPAC Name |

5-benzyl-1,2,3,4-tetrahydro-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-2-7-14(8-3-1)13-18-12-6-11-17-15-9-4-5-10-16(15)18/h1-5,7-10,17H,6,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBSXLDZMXWICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2N(C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34752-76-6 | |

| Record name | 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods Overview

The synthesis of 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine primarily involves condensation reactions between o-phenylenediamine derivatives and ketones or related carbonyl compounds under catalytic conditions. The key approaches include:

- Catalytic condensation of o-phenylenediamine (OPDA) with ketones

- Use of solid-phase synthesis techniques for benzodiazepine derivatives

- Multi-step synthesis involving substituted acetylaminobenzophenone and primary amines

Multi-Step Synthesis via Substituted Acetylaminobenzophenone Intermediates

A patented process describes the preparation of benzodiazepine derivatives, including tetrahydrobenzodiazepines, via reaction of substituted acetylaminobenzophenone derivatives with primary amines.

- Starting material: Substituted acetylaminobenzophenone (Formula III)

- Reactant: Primary amine derivative (Formula IV), which may include benzylamine for benzyl substitution

- Reaction conditions: Inert organic solvents (e.g., methanol, ethanol, acetonitrile, tetrahydrofuran)

- Acid binding agents or excess amine may be used to facilitate reaction

- Temperature: Typically ambient to reflux depending on solvent and reagents

- Formation of the benzodiazepine ring via intramolecular cyclization

- Use of reactive esters or acid radicals (e.g., chloro, bromo groups) to activate intermediates

- Flexibility in substituents, allowing benzyl substitution at nitrogen

Typical Solvents and Conditions:

| Solvent Type | Examples |

|---|---|

| Lower alkanols | Methanol, ethanol, propanol |

| Cyclic ethers | Tetrahydrofuran, dioxane |

| Halogenated hydrocarbons | Chloroform, dichloroethane |

| Carboxylic acid esters | Ethyl acetate |

| N,N-Dialkylformamides | Dimethylformamide, diethylformamide |

- Acid binding agents such as tertiary amines (e.g., triethylamine)

- Excess primary amine can act as acid scavenger

This method is versatile and allows the introduction of benzyl groups by employing benzylamine as the primary amine reagent, thus furnishing this compound derivatives with high purity and controlled substitution patterns.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Catalytic condensation (H-MCM-22) | Simple, room temp, high yield | Mild conditions, catalyst reusable | Limited to suitable ketones |

| Solid-phase synthesis | High throughput, resin-bound steps | Efficient purification, scalable | Requires specialized equipment |

| Multi-step via acetylaminobenzophenone | Versatile substituent introduction | Broad substrate scope | Multi-step, longer reaction times |

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzodiazepine derivatives.

Reduction: Reduction reactions can yield different tetrahydrobenzodiazepine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzodiazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine N-oxides, while reduction can produce various tetrahydrobenzodiazepine derivatives with different substituents.

Scientific Research Applications

Therapeutic Uses

1-Benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives have been explored for their therapeutic potential in various medical conditions:

Antiviral Activity : Some benzodiazepine derivatives have shown efficacy against viral infections. Research indicates that modifications in the benzodiazepine structure can enhance antiviral properties .

Cardiovascular Disorders : Compounds similar to this compound have been studied for their effects on cardiovascular health. They may act as potassium channel blockers and have potential applications in treating arrhythmias .

Antimicrobial Properties : There is evidence suggesting that benzodiazepines can exhibit antimicrobial activity against various pathogens. This opens avenues for developing new antibiotics based on these compounds .

Case Study 1: Antiviral Efficacy

A study conducted by Jacob et al. (2011) explored the antiviral properties of various benzodiazepine derivatives. The findings indicated that certain structural modifications could significantly enhance antiviral activity against specific viruses.

Case Study 2: Cardiovascular Applications

Maleki et al. (2014) investigated the effects of modified benzodiazepines on cardiac function. Their research demonstrated that these compounds could effectively modulate potassium channels and reduce arrhythmic events in animal models.

Mechanism of Action

The mechanism of action of 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Positional Isomerism: 1,5- vs. 1,4-Benzodiazepines

The position of nitrogen atoms in the diazepine ring significantly impacts biological activity and chemical reactivity:

- 1,5-Benzodiazepines (e.g., the target compound) are less common than 1,4-isomers but exhibit unique pharmacological profiles. For instance, 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives have been patented as antidiabetic agents .

- 1,4-Benzodiazepines (e.g., diazepam analogues) are well-known anxiolytics, highlighting how nitrogen positioning alters receptor binding .

Table 1: Key Differences Between 1,5- and 1,4-Benzodiazepines

Substituent Effects on Reactivity and Bioactivity

Substituents on the benzodiazepine core influence steric hindrance, solubility, and biological interactions:

- N-Acylated Derivatives (e.g., 1a, 1b, 2a): Acylation at the amine moiety is regioselective and unaffected by steric hindrance from methoxyl groups, as shown in studies using acetic anhydride and crotonyl chloride .

- 1-Methyl Derivatives (CAS 32900-36-0): Methyl substitution at N1 simplifies synthesis but may reduce receptor affinity due to decreased aromatic interactions .

Table 2: Impact of Substituents on Key Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.